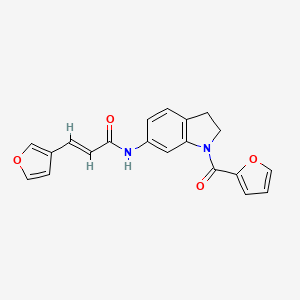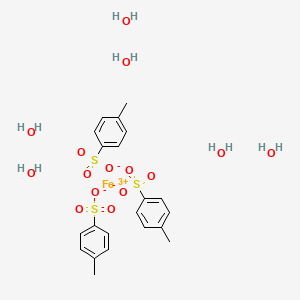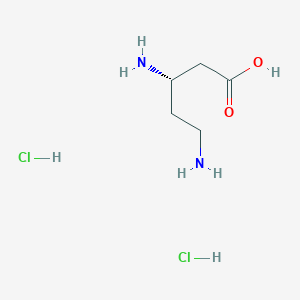
N'-propionyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-propionyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide is a chemical compound with the molecular formula C13H15N3O It is characterized by the presence of a propionyl group attached to a benzenecarbohydrazide moiety, which is further substituted with a pyrrole ring
Mécanisme D'action
Target of Action
Similar compounds with a pyrrole ring have been found to inhibit enzymes such asenoyl ACP reductase and dihydrofolate reductase (DHFR) . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .
Mode of Action
Molecular docking studies of similar compounds have revealed binding interactions with the active sites ofdihydrofolate reductase and enoyl ACP reductase . These interactions can inhibit the activity of these enzymes, potentially disrupting essential biochemical processes in bacteria .
Biochemical Pathways
The inhibition of enoyl ACP reductase and DHFR can affect multiple biochemical pathways. Enoyl ACP reductase is involved in the fatty acid synthesis pathway in bacteria, and its inhibition can disrupt the production of essential bacterial cell components . On the other hand, DHFR is a key enzyme in the folate pathway , which is crucial for the synthesis of nucleotides and certain amino acids .
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be the result of the disruption of essential biochemical processes in bacteria due to the inhibition of enoyl ACP reductase and DHFR . This could lead to the inhibition of bacterial growth or even bacterial cell death .
Action Environment
The action, efficacy, and stability of N’-propionyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature .
Analyse Biochimique
Biochemical Properties
N’-propionyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide has been found to interact with enzymes such as enoyl ACP reductase and dihydrofolate reductase (DHFR) . These interactions suggest that the compound may play a role in biochemical reactions involving these enzymes .
Cellular Effects
Some studies suggest that it may have antibacterial and antitubercular properties .
Molecular Mechanism
The molecular mechanism of N’-propionyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide involves binding interactions with the active sites of dihydrofolate reductase and enoyl ACP reductase . This suggests that the compound may exert its effects at the molecular level through enzyme inhibition or activation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-propionyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide typically involves the reaction of 2-(1H-pyrrol-1-yl)benzenecarbohydrazide with propionyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of N’-propionyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N’-propionyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
N’-propionyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
N’-propionyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide can be compared with other similar compounds, such as:
- N’-acetyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide
- N’-butyryl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide
- N’-benzoyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide
These compounds share a similar core structure but differ in the nature of the acyl group attached to the benzenecarbohydrazide moiety. The uniqueness of N’-propionyl-2-(1H-pyrrol-1-yl)benzenecarbohydrazide lies in its specific propionyl substitution, which can influence its chemical reactivity and biological activity.
Propriétés
IUPAC Name |
N'-propanoyl-2-pyrrol-1-ylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-2-13(18)15-16-14(19)11-7-3-4-8-12(11)17-9-5-6-10-17/h3-10H,2H2,1H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQCFVJNKIMHJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=O)C1=CC=CC=C1N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-allyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2778840.png)
![3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2778842.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(pyridin-2-yl)methyl]propanoic acid](/img/structure/B2778844.png)


![4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2778849.png)
![4-(2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2778851.png)
![Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2778852.png)
![4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl pivalate](/img/structure/B2778855.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B2778857.png)
![2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2778858.png)

![6-ethyl 3-methyl 2-(4-cyanobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2778860.png)
![2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2778862.png)
